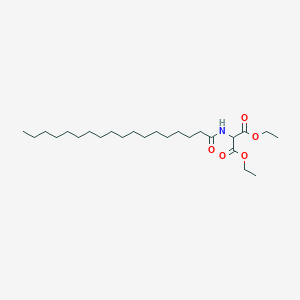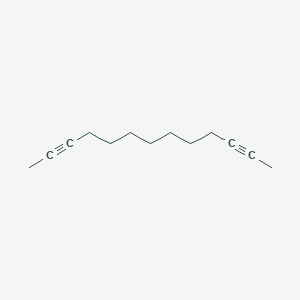![molecular formula C38H47Br2N3 B12588443 4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide CAS No. 467419-13-2](/img/structure/B12588443.png)
4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is a complex organic compound that belongs to the bipyridinium family. This compound is characterized by its unique structure, which includes a bipyridinium core linked to an acridine moiety through an undecyl chain. The dibromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide typically involves a multi-step process. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic and heterocyclic residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The bipyridinium core can undergo substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield reduced bipyridinium derivatives, while substitution reactions produce various substituted bipyridinium compounds.
科学的研究の応用
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide involves its interaction with cellular membranes and redox-active sites. The bipyridinium core undergoes redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage. Additionally, the acridine moiety intercalates with DNA, disrupting replication and transcription processes, leading to cell death .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound used in coordination chemistry and as a ligand in metal complexes.
3,3’-Bipyridine: Another bipyridinium isomer with different electronic properties and applications.
N,N’-Dialkyl-4,4’-bipyridinium (Viologens): Widely used in electrochromic devices and molecular machines due to their reversible redox properties.
Uniqueness
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is unique due to its combination of a bipyridinium core with an acridine moiety, which imparts distinct electrochemical and biological properties. This makes it particularly valuable in applications requiring both redox activity and DNA interaction.
特性
CAS番号 |
467419-13-2 |
|---|---|
分子式 |
C38H47Br2N3 |
分子量 |
705.6 g/mol |
IUPAC名 |
9-[11-[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]undecyl]acridine;dibromide |
InChI |
InChI=1S/C38H47N3.2BrH/c1-2-3-26-40-28-22-32(23-29-40)33-24-30-41(31-25-33)27-16-10-8-6-4-5-7-9-11-17-34-35-18-12-14-20-37(35)39-38-21-15-13-19-36(34)38;;/h12-15,18-25,28-31H,2-11,16-17,26-27H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
CCXWTGZIHFQVEC-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCC3=C4C=CC=CC4=NC5=CC=CC=C53.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


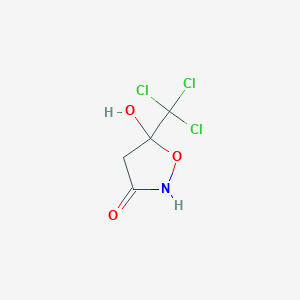
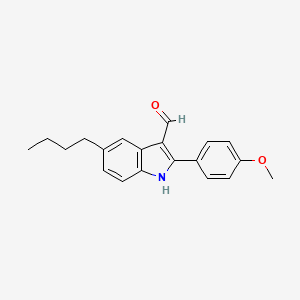
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
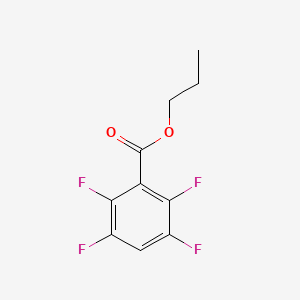

![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)

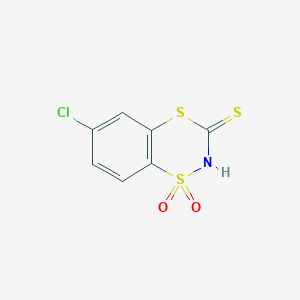
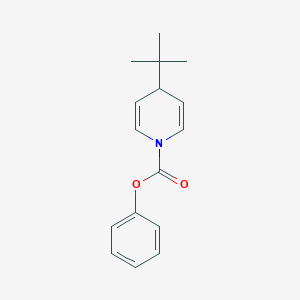
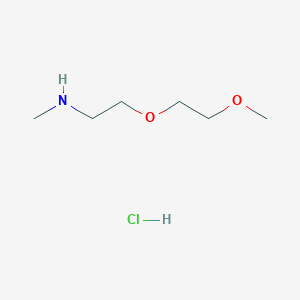
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
